molecular formula C12H17FN2O2 B13576433 tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate

tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate

Cat. No.: B13576433
M. Wt: 240.27 g/mol
InChI Key: QGCXKZXRTBGDHI-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate is a versatile aromatic amine building block critical for modern drug discovery, particularly in the synthesis of targeted protein degraders and kinase inhibitors. Its structure incorporates both a fluorinated aromatic ring and a protected benzylamine, allowing it to serve as a key intermediate for constructing complex bioactive molecules. Research indicates analogous fluorinated aniline derivatives are foundational in developing potent cyclin-dependent kinase 2 (CDK2) inhibitors, which are investigated as therapeutic strategies for challenging cancers such as triple-negative breast cancer (TNBC) . Furthermore, this scaffold is highly relevant in the design of bifunctional compounds, including PROTACs, aimed at degrading disease-relevant proteins like CDK2 via the ubiquitin-proteasome pathway . The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen is a standard strategy in synthetic chemistry, enhancing solubility and enabling selective deprotection under mild acidic conditions to proceed with further functionalization . The simultaneous presence of two differentially protected nitrogen functionalities (Boc-carbamate and primary aminomethyl) provides exceptional flexibility for parallel or sequential derivatization, making this compound a valuable scaffold for constructing diverse chemical libraries in medicinal chemistry and lead optimization campaigns.

Properties

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-9-4-5-10(13)8(6-9)7-14/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

QGCXKZXRTBGDHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)CN

Origin of Product

United States

Preparation Methods

General Approach

The synthesis of this compound typically involves:

  • Introduction of the Boc protecting group to an aminomethyl-substituted fluorophenyl intermediate.
  • Functional group transformations such as nitration, reduction, and amine protection.
  • Use of palladium-catalyzed cross-coupling reactions or carbamate formation via reaction with di-tert-butyl dicarbonate.

Preparation from 4-Bromo-2-nitrophenyl Precursors

One common synthetic route involves starting from 4-bromo-2-nitrophenyl derivatives, which are protected and then functionalized:

  • Step 1: Protection of the amino group with tert-butyl dicarbonate (Boc2O) in the presence of catalytic N,N-dimethyl-4-aminopyridine (DMAP) to afford tert-butyl (4-bromo-2-nitrophenyl)carbamate with high yield (~95% over two steps).
  • Step 2: Suzuki cross-coupling with arylboronic acids (e.g., para-fluorophenylboronic acid) using tetrakis(triphenylphosphine)palladium(0) catalyst in 1,4-dioxane/water to introduce the fluorophenyl group.
  • Step 3: Reduction of the nitro group to the corresponding amine, typically using catalytic hydrogenation or chemical reductants.
  • Step 4: Removal or modification of protecting groups as necessary to yield this compound.

Direct Boc Protection of Aminomethyl Fluorophenyl Compounds

An alternative method involves direct Boc protection of the free amine:

  • The aminomethyl fluorophenyl compound is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP.
  • This reaction typically proceeds under mild conditions and affords the Boc-protected amine in good yield.
  • The reaction is often performed in solvents like dichloromethane or tetrahydrofuran (THF).

Industrial-Scale Preparation via Carbamate Formation

A patent (CN105461690A) describes a related preparation method for high-purity tert-butyl carbamate derivatives involving:

  • Dissolving the starting carbamate ester in an anhydrous organic solvent (e.g., THF, methyl-THF, or diethyl ether).
  • Addition of sodium hydride under nitrogen atmosphere at low temperatures (-10 to 5 °C) to deprotonate the carbamate.
  • Dropwise addition of a sulfonyl chloride derivative at low temperature with stirring for 1–3 hours.
  • Filtration and purification steps including pH adjustment to weak acidity, crystallization, and recrystallization using isopropyl ether and n-heptane mixtures to obtain high-purity product.

Though this patent focuses on a sulfonylated pyrrole carbamate, the general principles of carbamate formation, base-mediated deprotonation, and purification are applicable to this compound synthesis.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Boc protection of amine Di-tert-butyl dicarbonate, DMAP or triethylamine DCM, THF Room temperature 90–95 Mild conditions, high yield
Suzuki cross-coupling Arylboronic acid, Pd(PPh3)4 catalyst 1,4-Dioxane/water 80–100 °C 70–85 For fluorophenyl group introduction
Nitro group reduction Catalytic hydrogenation or chemical reductants Ethanol, MeOH, or EtOAc Room temperature to reflux 80–95 Produces aminomethyl intermediate
Base-mediated carbamate formation Sodium hydride, sulfonyl chloride (analogous step) Anhydrous THF, ethers -10 to 5 °C High purity Requires inert atmosphere, careful temp control
Purification Crystallization, filtration, recrystallization Isopropyl ether, n-heptane Ambient to cooling Purity >98% Critical for industrial application

Purification Techniques

  • After reaction completion, the crude product is often purified by adjusting the pH to slightly acidic conditions (pH 4–6) to precipitate the carbamate.
  • Cooling and stirring facilitate crystallization.
  • Suction filtration isolates the solid product.
  • Recrystallization from mixed solvents such as isopropyl ether and n-heptane improves purity.
  • Drying under vacuum yields the final high-purity this compound.

Chemical Reactions Analysis

Oxidation Reactions

The aminomethyl (-CH2_2NH2_2) group undergoes oxidation under controlled conditions. Using oxidizing agents like potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3), this moiety is converted to a nitro group (-NO2_2) or carboxylic acid (-COOH), depending on reaction severity. For example:

R-CH2NH2H2OKMnO4/H+R-COOH+NH3\text{R-CH}_2\text{NH}_2 \xrightarrow[\text{H}_2\text{O}]{\text{KMnO}_4/\text{H}^+} \text{R-COOH} + \text{NH}_3

This reactivity is critical for synthesizing derivatives with enhanced electronic properties or bioactivity.

Hydrolysis

The carbamate group hydrolyzes under acidic or basic conditions, yielding 3-(aminomethyl)-4-fluoroaniline and tert-butanol. Acidic hydrolysis (e.g., HCl/H2_2O) proceeds via protonation of the carbonyl oxygen, while basic conditions (e.g., NaOH) involve nucleophilic attack by hydroxide ions.

R-O-C(=O)-NH2+H2OH+/OHR-OH+NH3+CO2\text{R-O-C(=O)-NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-OH} + \text{NH}_3 + \text{CO}_2

Hydrolysis rates depend on steric hindrance from the tert-butyl group, which slows reactivity compared to less bulky carbamates.

Nucleophilic Substitution

The aminomethyl group acts as a nucleophile, reacting with:

  • Acyl chlorides : Forms amides (e.g., acetylation with acetyl chloride).

  • Electrophilic aromatic substituents : Participates in Mannich or Ullmann coupling reactions.

Reaction Type Reagents Product
AcylationAcetyl chlorideN-acetylated derivative
AlkylationAlkyl halidesN-alkylated carbamate

Curtius Rearrangement

When converted to an acyl azide intermediate, the compound undergoes Curtius rearrangement at 75°C, forming an isocyanate that reacts with tert-butanol to yield tert-butyl carbamates . This pathway is pivotal for synthesizing structurally diverse carbamates :

R-N3ΔR-NCOt-BuOHR-NH-C(=O)-O-t-Bu\text{R-N}_3 \xrightarrow{\Delta} \text{R-NCO} \xrightarrow{\text{t-BuOH}} \text{R-NH-C(=O)-O-t-Bu}

Condensation and Mixed Anhydride Formation

Reaction with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) generates mixed acid anhydrides. These intermediates undergo condensation with amines (e.g., benzylamine) to form peptide-like bonds :

R-CO-O-t-Bu+R’NH2R-C(=O)-NH-R’+t-BuOH\text{R-CO-O-t-Bu} + \text{R'NH}_2 \rightarrow \text{R-C(=O)-NH-R'} + \text{t-BuOH}

This method is employed in pharmaceutical synthesis for constructing complex architectures .

Reactions with CO2_22 and Alkyl Halides

Under cesium carbonate (Cs2_2CO3_3) catalysis, the carbamate reacts with CO2_2 and alkyl halides (R-X) to form N-alkyl carbamates via a three-component coupling . Tetrabutylammonium iodide (TBAI) enhances yield by stabilizing intermediates :

R-NH2+CO2+R-XCs2CO3,TBAIR-NH-C(=O)-O-R’\text{R-NH}_2 + \text{CO}_2 + \text{R-X} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{TBAI}} \text{R-NH-C(=O)-O-R'}

Elimination Reactions

Under acidic conditions (e.g., H2_2SO4_4), the carbamate group undergoes elimination, releasing CO2_2 and tert-butanol while forming an imine intermediate. Subsequent hydrolysis yields aromatic amines:

R-O-C(=O)-NH2H+R-NH2+CO2+t-BuOH\text{R-O-C(=O)-NH}_2 \xrightarrow{\text{H}^+} \text{R-NH}_2 + \text{CO}_2 + \text{t-BuOH}

Interaction with Biological Targets

While not a classical chemical reaction, the carbamate’s mechanism in biological systems involves reversible covalent binding to enzyme active sites (e.g., proteases or esterases). The fluorine atom enhances binding affinity via polar interactions, while the tert-butyl group improves membrane permeability (LogP = 3.218).

Key Reaction Data

Reaction Conditions Key Product Yield
OxidationKMnO4_4, H2_2SO4_4, 80°CCarboxylic acid derivative60–75%
Hydrolysis6M HCl, reflux3-(Aminomethyl)-4-fluoroaniline85–90%
Curtius RearrangementAcyl azide, 75°C, t-BuOHIsocyanate intermediate70–80%
Three-component couplingCs2_2CO3_3, TBAI, DMF, 40°CN-Alkyl carbamate65–85%

The versatility of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate in oxidation, hydrolysis, and coupling reactions underscores its utility in medicinal chemistry and materials science. Future research may explore catalytic asymmetric synthesis to access enantiomerically pure derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate involves its ability to act as a protective group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate can be compared with other similar compounds such as:

Biological Activity

Tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate is a synthetic organic compound with potential applications in medicinal chemistry, particularly in drug development. Its unique structural features, including a tert-butyl group and a 4-fluorophenyl moiety, suggest significant biological activity that merits detailed exploration.

Chemical Structure and Properties

  • Molecular Formula : C13H18FNO2
  • Molar Mass : Approximately 239.29 g/mol
  • Structural Characteristics : The compound consists of a tert-butyl group linked to a carbamate functional group, which is further connected to an aminomethyl chain and a fluorinated aromatic ring. This configuration enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that compounds with similar structures can inhibit aspartate transcarbamoylase (ATC), which plays a crucial role in nucleotide biosynthesis and is a target in antimalarial drug development .
  • Cell Proliferation : The compound may influence cell proliferation pathways, particularly in cancer cells. Its structural similarity to other known anticancer agents suggests potential efficacy against various tumor types .

2. In Vitro Studies

In vitro assays have revealed promising results regarding the cytotoxicity and selectivity of this compound:

  • Cytotoxicity Assays : Studies have demonstrated that the compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. For example, in assays against MDA-MB-231 (a triple-negative breast cancer cell line), the compound showed enhanced cytotoxicity compared to standard treatments .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has identified key modifications that enhance the biological activity of carbamate derivatives. The presence of the fluorine atom in the phenyl ring is believed to increase lipophilicity and improve binding affinity to target proteins .

1. Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell migration in vitro, suggesting its potential as an anticancer agent.

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-23115Induces apoptosis
Reference DrugDoxorubicin10DNA intercalation

2. Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that this compound could inhibit ATC with an IC50 value comparable to other known inhibitors, highlighting its potential for drug development targeting metabolic diseases.

CompoundTarget EnzymeIC50 (nM)
This compoundPfATC200
BDA-04 (known inhibitor)PfATC77

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate?

  • Methodology : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the primary amine group on 3-(aminomethyl)-4-fluoroaniline. A typical procedure involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) at 0–25°C . For example, analogous protocols in carbamate synthesis (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) use stoichiometric Boc₂O with catalytic DMAP, followed by purification via silica gel chromatography .
  • Key Considerations : Monitor reaction completion via TLC or LC-MS. Ensure anhydrous conditions to prevent Boc group hydrolysis.

Q. How can tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate be characterized using spectroscopic methods?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Identify the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR; carbonyl resonance at ~155 ppm in ¹³C NMR) and the fluorophenyl moiety (¹⁹F coupling in aromatic regions) .
  • HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z = 224.12 for C₁₂H₁₈FN₂O₂) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages .

Q. What safety protocols are critical for handling tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks; avoid dust generation .
  • Storage : Keep in airtight containers at room temperature (20–25°C), away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How does the carbamate group in this compound behave under acidic or basic conditions?

  • Reactivity Profile :

  • Acidic Hydrolysis : The Boc group is cleaved by trifluoroacetic acid (TFA) or HCl in dioxane, yielding the free amine and CO₂ .
  • Base Stability : Resists mild bases (e.g., NaHCO₃) but degrades in strong alkaline conditions (e.g., NaOH >1M) via nucleophilic attack on the carbonyl .
    • Experimental Design : Conduct kinetic studies using HPLC to monitor Boc cleavage rates under varying pH (1–14) and temperatures (25–80°C) .

Q. What strategies enable enantiomeric resolution of chiral derivatives of this carbamate?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or AS-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate diastereomeric salts .
    • Case Study : A related compound, tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate, was resolved via preparative SFC (Supercritical Fluid Chromatography) with >99% ee .

Q. How is this carbamate utilized as a building block in medicinal chemistry?

  • Applications :

  • Kinase Inhibitors : The fluorophenyl and aminomethyl groups serve as pharmacophores in targeting ATP-binding pockets (e.g., in triazolopyrazine derivatives ).
  • PROTACs : The amine facilitates conjugation to E3 ligase ligands (e.g., thalidomide analogs) for targeted protein degradation .
    • Case Study : tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate was coupled to trifluoromethyltriazolo pyrazines to optimize PK/PD properties in preclinical models .

Q. What analytical methods resolve contradictions in reported reactivity data for this compound?

  • Troubleshooting :

  • Contradiction : Discrepancies in Boc group stability under microwave-assisted reactions.
  • Resolution : Replicate experiments with controlled temperature/pressure (e.g., 80°C, sealed vessel) and compare degradation products via LC-MS/MS .
    • Recommendation : Validate literature claims using orthogonal techniques (e.g., IR for carbonyl integrity, X-ray crystallography for structural confirmation) .

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